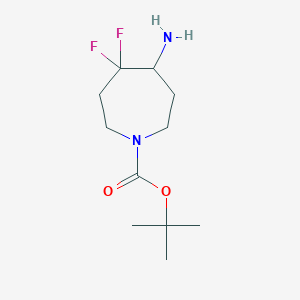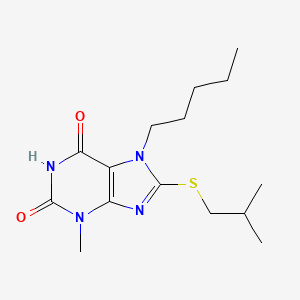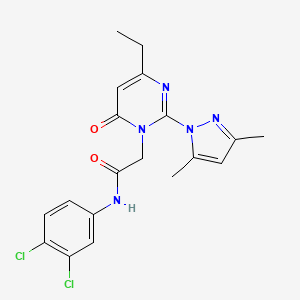
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as AGN-241751, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
Compounds acting as orexin receptor antagonists, similar in structure or purpose to the queried compound, have been explored for their role in modulating feeding, arousal, stress, and drug abuse behaviors. The study by Piccoli et al. (2012) evaluates the effects of specific orexin receptor antagonists in a binge eating model in rats, demonstrating a potential application in studying compulsive food consumption and suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component. This insight opens avenues for the application of similar compounds in neuroscience and pharmacology research, specifically in understanding and potentially treating compulsive behaviors.
Synthetic Cannabinoids and Metabolism
Research into synthetic cannabinoids, including their identification, characterization, and metabolic profiles, serves as another relevant scientific application. The study by Franz et al. (2017) discusses the in vitro metabolism of synthetic cannabinoids, specifically 3,5-AB-CHMFUPPYCA and its regioisomer, highlighting the importance of understanding the metabolic pathways of novel psychoactive substances. Such studies are crucial for drug discovery, toxicology, and forensic science, providing insights into the pharmacokinetics and toxicological implications of novel compounds.
NMDA Receptor Antagonists and Neurological Research
The exploration of NMDA receptor antagonists, as discussed by Bettini et al. (2010), represents another scientific research application. These compounds, by modulating glutamate and glycine-gated calcium channels, offer a pathway for studying neurological conditions and developing treatments for disorders such as epilepsy, Alzheimer's disease, and other neurodegenerative diseases. The selective antagonism for NR1/NR2A over NR1/NR2B receptors by novel compounds underscores the potential for targeted therapeutic strategies in neuropharmacology.
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-10-8-13(20-23-10)19-15(22)14(21)18-9-16(6-7-16)11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKBNWGICFXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)


![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)
![4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2980042.png)
